5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(morpholin-4-yl)-2-oxoethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(5-methyl-3-isoxazolyl)-2-(2-morpholino-2-oxoethoxy)-1-benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-morpholino-2-oxoethoxy)-1-benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring using chlorinating agents like thionyl chloride.
Sulfonamide Formation: Reaction of the chlorinated intermediate with a sulfonamide precursor.
Morpholine Addition: Coupling of the morpholine moiety to the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the morpholine moiety.
Reduction: Reduction reactions can target the sulfonamide group or the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use in developing new pharmaceuticals, particularly for treating bacterial infections.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-chloro-N-(5-methyl-3-isoxazolyl)-2-(2-morpholino-2-oxoethoxy)-1-benzenesulfonamide likely involves:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their function.
Disruption of Metabolic Pathways: Interfering with key metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its antibacterial activity.
Uniqueness
Structural Features: The presence of the isoxazole ring and the morpholine moiety distinguishes it from other sulfonamides.
Unique combination of functional groups may offer distinct biological and chemical properties.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
Molecular Formula |
C16H18ClN3O6S |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClN3O6S/c1-11-8-15(18-26-11)19-27(22,23)14-9-12(17)2-3-13(14)25-10-16(21)20-4-6-24-7-5-20/h2-3,8-9H,4-7,10H2,1H3,(H,18,19) |
InChI Key |
DXVDIABCQFZMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.